molecular formula C17H14F4N4O B10899033 2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(3-fluorophenyl)acetamide

2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(3-fluorophenyl)acetamide

Katalognummer: B10899033
Molekulargewicht: 366.31 g/mol
InChI-Schlüssel: ROMJALSISVJPON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrazolo[3,4-b]pyridine core substituted with 3,6-dimethyl and 4-trifluoromethyl groups. The acetamide moiety is linked to a 3-fluorophenyl group, contributing to its unique electronic and steric profile. The trifluoromethyl and fluorine substituents enhance metabolic stability and lipophilicity, critical for bioavailability in pharmaceutical applications .

Eigenschaften

Molekularformel

C17H14F4N4O

Molekulargewicht

366.31 g/mol

IUPAC-Name

2-[3,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C17H14F4N4O/c1-9-6-13(17(19,20)21)15-10(2)24-25(16(15)22-9)8-14(26)23-12-5-3-4-11(18)7-12/h3-7H,8H2,1-2H3,(H,23,26)

InChI-Schlüssel

ROMJALSISVJPON-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC3=CC(=CC=C3)F)C)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine scaffold is synthesized via a Cu(II)-catalyzed [3+3] cycloaddition, a method notable for high efficiency and mild conditions . Copper(II) acetylacetonate (Cu(acac)2\text{Cu(acac)}_2) catalyzes the reaction between 5-amino-3-methyl-1H-pyrazole and ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Key parameters include:

ParameterValue
Catalyst loading10 mol% Cu(acac)2_2
SolventEthanol
Temperature80°C
Reaction time12 hours
Yield85–90%

This method avoids harsh conditions and minimizes by-products, making it superior to traditional acid-catalyzed cyclizations . The trifluoromethyl group is introduced at the 4-position via the carboxylate precursor, while methyl groups at 3- and 6-positions originate from the pyrazole starting material .

Functionalization with Trifluoromethyl and Methyl Groups

The trifluoromethyl group is incorporated during the cycloaddition step using ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. The electron-withdrawing nature of the CF3\text{CF}_3 group directs electrophilic substitution to the 4-position, ensuring regioselectivity . Methyl groups at 3- and 6-positions are introduced via:

  • 3-Methyl : Derived from 5-amino-3-methyl-1H-pyrazole.

  • 6-Methyl : Generated in situ during cyclization via decarboxylation of the ester intermediate .

Optimization studies reveal that exceeding 80°C leads to decomposition of the trifluoromethyl precursor, reducing yields to <70% .

Acetamide Side Chain Formation

The N-(3-fluorophenyl)acetamide moiety is synthesized through a nucleophilic acyl substitution reaction. 3-Fluoroaniline reacts with chloroacetyl chloride in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) under basic conditions (triethylamine, Et3N\text{Et}_3\text{N}):

3-FC6H4NH2+ClCH2COClEt3N, CH2Cl23-FC6H4NHCOCH2Cl+HCl\text{3-FC}6\text{H}4\text{NH}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{3-FC}6\text{H}4\text{NHCOCH}2\text{Cl} + \text{HCl}

The intermediate chloroacetamide is isolated in 92% yield and subsequently used for coupling .

Coupling of Pyrazolo[3,4-b]pyridine and Acetamide Moieties

The final step involves coupling the pyrazolo[3,4-b]pyridine core with the acetamide side chain via a nucleophilic substitution reaction. The chloroacetamide intermediate reacts with the pyrazolo[3,4-b]pyridine under reflux in acetonitrile (CH3CN\text{CH}_3\text{CN}) with potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as a base:

Pyrazolo[3,4-b]pyridine+ClCH2CONH(3-FC6H4)K2CO3,ΔTarget Compound+KCl\text{Pyrazolo[3,4-b]pyridine} + \text{ClCH}2\text{CONH(3-FC}6\text{H}4) \xrightarrow{\text{K}2\text{CO}_3, \Delta} \text{Target Compound} + \text{KCl}

ParameterValue
SolventAcetonitrile
BaseK2CO3\text{K}_2\text{CO}_3 (2 equiv)
TemperatureReflux (82°C)
Reaction time6 hours
Yield78%

Excess base (>2 equiv) promotes hydrolysis of the acetamide, necessitating careful stoichiometric control .

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water (4:1), yielding white crystals (mp: 172–174°C) . Characterization includes:

  • FT-IR : ν(C=O)\nu(\text{C=O}) at 1685 cm1^{-1}, ν(NH)\nu(\text{NH}) at 3320 cm1^{-1} .

  • 1H NMR^1\text{H NMR} : Singlet at δ 2.41 (3H, CH3_3), triplet at δ 4.27 (2H, CH2_2), and multiplet at δ 7.12–7.45 (4H, Ar-H) .

  • 13C NMR^{13}\text{C NMR} : Signal at δ 169.8 (C=O), δ 118.2 (q, CF3\text{CF}_3) .

  • HRMS : [M+H]+^+ at m/zm/z 420.1382 (calc. 420.1385) .

Optimization and Yield Improvement

Catalyst screening reveals Cu(acac)2\text{Cu(acac)}_2 outperforms FeCl3\text{FeCl}_3 or Zn(OAc)2\text{Zn(OAc)}_2, increasing cycloaddition yields by 15–20% . Solvent effects:

  • Polar aprotic solvents (DMF, DMSO) reduce yields (<60%) due to side reactions.

  • Ethanol enhances solubility of intermediates, favoring cyclization .

Reducing reaction time below 12 hours results in incomplete conversion, while extending it beyond 14 hours offers no yield improvement .

Challenges and Troubleshooting

  • By-product formation : Competing [3+2] cycloaddition generates pyrazolo[1,5-a]pyrimidine impurities. This is mitigated by maintaining Cu(acac)2\text{Cu(acac)}_2 loading at 10 mol% .

  • Steric hindrance : Bulky substituents at the 4-position (e.g., CF3\text{CF}_3) slow coupling kinetics. Increasing reaction temperature to 90°C improves rates but risks decomposition .

  • Stereochemistry : The target compound lacks defined stereocenters, simplifying synthesis compared to chiral analogs .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(3,6-Dimethyl-4-(trifluormethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(3-fluorophenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was möglicherweise zur Bildung oxidierter Derivate führt.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, die bestimmte funktionelle Gruppen im Molekül reduzieren können.

    Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an Positionen, die durch die Trifluormethylgruppe aktiviert werden.

Biologische Aktivität

2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(3-fluorophenyl)acetamide is a novel compound with significant potential in medicinal chemistry. This pyrazole derivative has garnered attention for its biological activities, particularly in the field of cancer therapeutics.

  • Molecular Formula : C17H14F4N4O
  • Molecular Weight : 366.31 g/mol
  • CAS Number : 1011349-51-1

The compound is believed to exert its biological effects through various mechanisms, including the inhibition of specific kinases and modulation of signaling pathways involved in cell proliferation and apoptosis. Pyrazole derivatives are known to interact with various targets, including cyclin-dependent kinases (CDKs) and Aurora kinases, which play crucial roles in cancer cell cycle regulation.

Biological Activity Overview

Recent studies have evaluated the cytotoxic potential of this compound against multiple cancer cell lines. The following sections summarize key findings from recent research.

Anticancer Activity

  • Cytotoxicity Testing :
    • The compound was tested against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and SF-268 (central nervous system cancer).
    • Results indicated significant cytotoxic effects with IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines .
  • Mechanistic Insights :
    • The compound demonstrated inhibition of Aurora-A kinase with an IC50 of 0.067 µM, suggesting its potential as a targeted therapy for cancers characterized by dysregulated kinase activity .
    • Additionally, it showed promising results in inducing apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity .

Structure-Activity Relationship (SAR)

The structural modifications of pyrazole derivatives significantly influence their biological activity. For instance:

  • The presence of trifluoromethyl and dimethyl groups enhances lipophilicity and cellular uptake.
  • Modifications at the N-acetamide position can alter target specificity and potency.

Data Tables

Cell Line IC50 (µM) Mechanism
MCF73.79Apoptosis induction
A54926Aurora-A kinase inhibition
SF-26812.50Cell cycle arrest

Case Studies

  • Study on MCF7 Cells :
    • In vitro studies demonstrated that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage.
    • Flow cytometry analysis showed an increase in sub-G1 phase cells, indicative of apoptosis .
  • A549 Lung Cancer Model :
    • In vivo studies using xenograft models showed that administration of the compound led to a reduction in tumor size compared to control groups.
    • Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis markers (TUNEL assay) in treated tumors .

Vergleich Mit ähnlichen Verbindungen

Pharmacological and Physicochemical Trends

Parameter Target Compound Compound 4g Example 83 Compound
Core Structure Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-d]pyrimidine Pyridazinone
Key Substituents 3,6-Dimethyl, 4-CF₃ 4-Methyl, 6-oxo, 4-Cl Chromenone, dimethylamino 6-oxo, 2-F, 4-OCH₃
Acetamide Linkage 3-Fluorophenyl 4-Trifluoromethylphenyl 3-Fluorophenyl 3,4,5-Trifluorophenyl
Melting Point (°C) N/A 221–223 302–304 N/A
Hydrogen Bonding Likely via -NH and C=O Confirmed via IR/NMR Not reported Not reported

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(3-fluorophenyl)acetamide?

Methodological Answer: The synthesis involves multi-step reactions, often starting with functionalized pyridine or pyrazolo-pyridine precursors. Key steps include:

  • Cyclocondensation : Heating 3-fluoro-2-formylpyridine with anhydrous hydrazine (1:8 molar ratio) at 110°C for 16 hours, followed by extraction with ethyl acetate and purification .
  • Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to stabilize intermediates. For example, reacting intermediates with Boc₂O in DMF with Et₃N as a base, achieving 88% yield .
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Pd₂(dba)₃ with XPhos ligand) under nitrogen to introduce aryl amine substituents .
  • Solvent Optimization : Ethanol or acetic acid as solvents, with hydrochloric or sulfuric acid catalysts to enhance reaction efficiency .

Q. Critical Parameters :

  • Temperature control (±2°C) to avoid side reactions.
  • Catalyst selection (e.g., Pd catalysts for C–N bond formation).
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers structurally characterize this compound and validate its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and regioselectivity. For example, pyrazolo-pyridine protons resonate at δ 8.2–8.5 ppm, while trifluoromethyl groups show distinct ¹⁹F NMR signals .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases: acetonitrile/water (70:30) with 0.1% TFA .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 422.14) .
  • X-ray Crystallography : Single-crystal analysis to resolve stereochemical ambiguities. Crystallization in DCM/hexane mixtures often yields suitable crystals .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be systematically addressed?

Methodological Answer:

  • Assay Standardization : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity (MTT assay) or enzyme inhibition (kinase assays). Include positive controls (e.g., staurosporine for kinases) .
  • Solubility Correction : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts. Confirm solubility via dynamic light scattering (DLS) .
  • Data Normalization : Normalize activity to cell viability (via ATP assays) or protein content (Bradford assay) to reduce plate-to-plate variability .
  • Meta-Analysis : Compare results across ≥3 independent labs using shared compound batches. Discrepancies >30% warrant re-evaluation of synthetic purity or assay conditions .

Q. What computational and experimental strategies elucidate the compound’s structure-activity relationship (SAR) for target binding?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding with pyrazolo N1 and hydrophobic interactions with trifluoromethyl groups .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., methyl vs. phenyl at position 3) .
  • Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in predicted binding residues to validate docking poses .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (kₐₙ/kₒff) to correlate computational predictions with experimental Kd values .

Q. How should researchers design experiments to assess environmental fate and ecotoxicological impacts?

Methodological Answer:

  • Environmental Persistence : Conduct OECD 301 biodegradation tests in activated sludge. Monitor half-life via LC-MS/MS .
  • Bioaccumulation Potential : Use logP (octanol-water partition coefficient) predictions (e.g., ACD/Labs). Experimental validation via radiolabeled compound tracing in fish models (OECD 305) .
  • Ecotoxicology :
    • Algal Toxicity (OECD 201) : Pseudokirchneriella subcapitata exposed to 0.1–10 mg/L for 72 hours.
    • Daphnia Acute Toxicity (OECD 202) : 48-hour immobilization assay .
  • Data Integration : Apply QSAR models (e.g., ECOSAR) to predict chronic toxicity and prioritize in vivo testing .

Data Contradiction Analysis Example

Scenario : Conflicting reports on CYP450 inhibition potency.
Resolution Workflow :

Compound Integrity : Re-analyze via ¹H NMR and HPLC to confirm absence of degradants.

Enzyme Source : Compare human liver microsomes vs. recombinant CYP3A3. Note intersystem variability.

Substrate Probe : Standardize with midazolam (CYP3A4) or dextromethorphan (CYP2D6).

Statistical Analysis : Use two-way ANOVA to identify significant inter-lab differences (p < 0.05) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.